3-{2-[4-(DIMETHYLAMINO)PHENYL]ETHYL}-1-PHENYLUREA
Description
Contextualizing the Significance of Novel Urea (B33335) Derivatives in Contemporary Chemical Research
The urea functionality is a well-established privileged structure in medicinal chemistry, recognized for its role in a wide array of bioactive compounds and clinically approved drugs. frontiersin.org Its significance stems from the unique physicochemical properties of the urea moiety, particularly its ability to act as a rigid hydrogen bond donor and acceptor. This allows urea derivatives to form strong and specific interactions with biological targets such as enzymes and receptors. researchgate.net The structural and synthetic versatility of the urea scaffold has enabled its incorporation into numerous drug design strategies, leading to the development of agents for a broad range of diseases. frontiersin.orgresearchgate.net
In contemporary research, novel urea derivatives are continuously explored for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govmdpi.com The urea motif is a key component in many kinase inhibitors, a critical class of anticancer drugs, where it often serves as a central scaffold connecting different recognition elements. nih.gov The sustained interest in this class of compounds is evidenced by the vast number of synthetic urea-containing molecules cataloged and studied for their diverse pharmacological properties. The academic pursuit of new urea derivatives is aimed at expanding the chemical space, fine-tuning drug-like properties, and discovering molecules with novel mechanisms of action or improved selectivity.
Overview of Related Chemical Scaffolds and Their Previous Academic Investigations
The structure of 3-{2-[4-(DIMETHYLAMINO)PHENYL]ETHYL}-1-PHENYLUREA belongs to the broad class of N,N'-disubstituted ureas. This general scaffold has been the subject of extensive academic investigation. Structurally related compounds include diaryl ureas and phenylethyl ureas, which have shown significant biological activities.
Diaryl ureas , where the urea nitrogen atoms are each connected to an aryl group, are prominent in anticancer research. Several compounds with this scaffold have been identified as potent antiproliferative agents. nih.gov For instance, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and screened for in vitro antiproliferative activity against a panel of 60 human cancer cell lines, with some compounds showing significant efficacy. nih.gov
Phenethylamine-based ureas are another closely related class. Academic studies have explored the synthesis and biological evaluation of ureas derived from phenethylamine, investigating how substitutions on the phenyl rings affect their activity. iaea.org Research on 1-phenyl-3-(1-phenylethyl)urea derivatives identified them as novel and potent complement inhibitors, with structure-activity relationship (SAR) studies revealing that the S-configuration of the chiral center was critical for activity. nih.gov
These investigations into related scaffolds provide a crucial framework for understanding the potential bioactivity of this compound. The presence of the N-phenyl group, the phenylethyl linker, and the dimethylamino substitution are all features that have been individually studied in other contexts, but their specific combination warrants dedicated academic inquiry.
The following table presents data from a study on related N-phenylurea derivatives, illustrating their antiproliferative potential against various human tumor cell lines.
| Compound | N'-Substituent | MCF-7 (Breast) IC₅₀ (µM) | Bel-7402 (Hepatoma) IC₅₀ (µM) | LOVO (Colon) IC₅₀ (µM) |
|---|---|---|---|---|
| Analog 1 | -CH₂CH₃ | > 40 | > 40 | > 40 |
| Analog 2 | -CH(CH₃)₂ | 15.21 | 14.87 | 12.05 |
| Analog 3 (16j) | -Phenyl | 1.07 | 1.58 | 4.07 |
| Analog 4 | -CH₂-Phenyl | > 40 | > 40 | > 40 |
Identification of Current Gaps and Research Imperatives within the Field of Urea-Based Bioactive Molecules
Despite the success of urea-based compounds, significant research gaps and imperatives remain. A primary challenge is the development of inhibitors with greater selectivity. Many urea-based kinase inhibitors, for example, target multiple kinases, which can lead to off-target effects. Therefore, a major research imperative is the design of new derivatives that can selectively inhibit specific isoforms of a target protein, such as the p38α MAP kinase. mdpi.com
Another critical area of research is overcoming drug resistance. Cancer cells can develop resistance to existing therapies, necessitating the discovery of new agents that operate through different mechanisms or can circumvent these resistance pathways. Studies have shown that structural modifications to phenylurea analogs can lead to compounds that kill cancer cells through mechanisms independent of previously established targets like tubulin. nih.govresearchgate.net
Furthermore, there is a continuous need to explore novel chemical space. While certain substitution patterns on the urea scaffold are well-studied, many others remain unexplored. The synthesis and biological evaluation of new series of N,N'-disubstituted ureas are essential for discovering compounds with entirely new biological activities, such as novel antiplatelet nih.gov or anti-nociceptive agents. nih.gov Investigating underrepresented scaffolds and substitution patterns is crucial for expanding the therapeutic potential of urea-based molecules.
Defined Purpose and Scope of Academic Inquiry into this compound
The defined purpose of an academic inquiry into this compound is to systematically investigate its chemical properties and biological potential. The scope of such a study would be multifaceted, beginning with its chemical synthesis and purification, followed by comprehensive structural characterization using modern spectroscopic techniques.
The primary academic goal would be to elucidate the structure-activity relationships (SAR) associated with this specific molecular architecture. This involves dissecting the contribution of each structural component:
The N-phenylurea core: This unit provides the foundational scaffold for hydrogen bonding interactions with biological targets.
The ethyl linker: The flexibility and length of this linker between the urea and the second phenyl ring would be investigated for its influence on binding affinity and conformational preferences.
The 4-(dimethylamino)phenyl group: This electron-donating group can significantly impact the molecule's electronic properties, solubility, and potential for specific interactions, such as those with protein kinase active sites.
The scope of the biological investigation would involve screening the compound against a diverse panel of assays to identify potential therapeutic applications. Based on the activities of related scaffolds, primary areas of investigation would likely include:
Antiproliferative activity: Evaluating the compound's effect on the growth of various human cancer cell lines. nih.gov
Kinase inhibition: Testing for inhibitory activity against a panel of protein kinases implicated in cancer and inflammatory diseases. nih.gov
Antimicrobial and other bioactivities: Exploring a broader range of potential activities, as the urea scaffold is known for its versatility.
The ultimate purpose of this academic inquiry is to generate new scientific knowledge regarding how this unique combination of structural motifs influences biological activity, potentially identifying a new lead compound for further optimization in drug discovery programs.
Structure
3D Structure
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]ethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-20(2)16-10-8-14(9-11-16)12-13-18-17(21)19-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNPTILMCUFCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 3 2 4 Dimethylamino Phenyl Ethyl 1 Phenylurea
Strategic Approaches to the Synthesis of the 3-{2-[4-(DIMETHYLAMINO)PHENYL]ETHYL}-1-PHENYLUREA Core Structure
The construction of the this compound backbone is centered around the formation of the urea (B33335) linkage. The most common and direct method involves the reaction of an amine with an isocyanate.
Evaluation of Precursor Chemistry and Reaction Pathways for Urea Formation
The primary precursors for the synthesis of this compound are 2-(4-(dimethylamino)phenyl)ethan-1-amine and phenyl isocyanate. The reaction proceeds through a nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the isocyanate.
Precursor Synthesis:
2-(4-(dimethylamino)phenyl)ethan-1-amine: This precursor can be synthesized from 4-dimethylaminobenzaldehyde through various established routes, such as the Henry reaction followed by reduction, or through reductive amination of the corresponding phenylacetic acid derivative.
Phenyl Isocyanate: This reagent is commercially available or can be prepared from aniline and phosgene or a phosgene equivalent.
Reaction Pathway:
The formation of the urea bond is typically a straightforward and high-yielding reaction. The lone pair of electrons on the nitrogen atom of 2-(4-(dimethylamino)phenyl)ethan-1-amine attacks the carbonyl carbon of phenyl isocyanate. This is followed by a proton transfer to the nitrogen of the former isocyanate group, resulting in the formation of the stable urea linkage.
An alternative to the use of potentially hazardous isocyanates is the in-situ generation of the isocyanate intermediate. This can be achieved using safer phosgene substitutes like triphosgene or N,N'-carbonyldiimidazole (CDI). For instance, aniline can be reacted with CDI to form an activated intermediate, which then reacts with 2-(4-(dimethylamino)phenyl)ethan-1-amine to yield the desired urea.
| Precursor 1 | Precursor 2 | Common Reaction Pathway |
| 2-(4-(dimethylamino)phenyl)ethan-1-amine | Phenyl isocyanate | Nucleophilic addition |
| Aniline | 2-(4-(dimethylamino)phenyl)ethan-1-amine | Reaction with phosgene or equivalent to form isocyanate, followed by nucleophilic addition |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity of the Chemical Compound
To maximize the yield and purity of this compound, several reaction parameters can be optimized.
Solvent: The choice of solvent is crucial. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to prevent side reactions with the isocyanate. The use of greener, bio-alternative solvents like Cyrene™ has also been reported for urea synthesis, offering a more sustainable option. rsc.org
Temperature: The reaction is typically carried out at room temperature. However, gentle heating may be employed to increase the reaction rate, while cooling may be necessary if the reaction is highly exothermic.
Stoichiometry: Using a slight excess of one of the reactants can help drive the reaction to completion. However, this may necessitate a more rigorous purification step to remove the unreacted starting material.
Catalysis: While the reaction often proceeds without a catalyst, the use of a non-nucleophilic base, such as triethylamine, can facilitate the reaction by deprotonating the amine and increasing its nucleophilicity.
A study on the synthesis of other urea derivatives demonstrated that microwave-assisted reactions can significantly reduce reaction times and improve yields in a one-pot, two-step procedure. beilstein-journals.org This approach could potentially be adapted for the synthesis of the target compound.
| Parameter | Condition | Rationale |
| Solvent | Aprotic (e.g., DCM, THF) or Green (e.g., Cyrene™) | Prevents side reactions and promotes solubility. |
| Temperature | Room temperature or gentle heating | Balances reaction rate and stability of reactants/products. |
| Stoichiometry | Equimolar or slight excess of one reactant | Drives the reaction to completion. |
| Catalyst | Non-nucleophilic base (optional) | Increases the nucleophilicity of the amine. |
Derivatization Strategies for Structural Modification of this compound
Structural modifications of the parent compound are essential for exploring its chemical space and for conducting structure-activity relationship studies.
Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies
To investigate the structure-activity relationship (SAR), analogs of this compound can be synthesized by modifying different parts of the molecule.
Modifications of the Phenyl Ring:
Substituents can be introduced onto the phenyl ring of the phenylurea moiety by using substituted phenyl isocyanates. For example, reacting 2-(4-(dimethylamino)phenyl)ethan-1-amine with 4-chlorophenyl isocyanate or 4-methoxyphenyl isocyanate would yield analogs with electron-withdrawing or electron-donating groups, respectively.
Modifications of the Dimethylamino Phenyl Ring:
Analogs with different substituents on the 4-(dimethylamino)phenyl ring can be prepared by starting with appropriately substituted 2-phenylethanamines. For instance, using 2-(4-methoxyphenyl)ethan-1-amine or 2-(4-chlorophenyl)ethan-1-amine as the starting material would lead to analogs with altered electronic properties on this part of the molecule.
Modifications of the Ethyl Linker:
The length and flexibility of the ethyl linker can be varied. For example, using 3-(4-(dimethylamino)phenyl)propan-1-amine would introduce an additional methylene group, potentially altering the conformational freedom of the molecule.
| Modification Site | Example Precursor Variation | Resulting Analog Feature |
| Phenylurea ring | 4-Chlorophenyl isocyanate | Electron-withdrawing group on the phenyl ring |
| Dimethylamino phenyl ring | 2-(4-Methoxyphenyl)ethan-1-amine | Electron-donating group on the dimethylamino phenyl ring |
| Ethyl linker | 3-(4-(dimethylamino)phenyl)propan-1-amine | Increased linker length and flexibility |
Regioselective Functionalization Approaches for Novel Derivatives
Regioselective functionalization allows for the precise modification of specific positions on the molecule, leading to the creation of novel derivatives with potentially unique properties.
C-H Functionalization:
Direct C-H functionalization of the aromatic rings presents an atom-economical approach to introduce new substituents. Palladium-catalyzed C-H activation has been successfully employed for the regioselective arylation of other heterocyclic and aromatic systems and could be explored for the phenylurea core. mdpi.com The directing-group ability of the urea moiety or other substituents on the rings could be exploited to achieve regioselectivity.
Functionalization of the Urea Nitrogen Atoms:
While the N-H protons of the urea are generally considered less reactive for substitution once formed, under specific conditions, such as in the presence of a strong base, N-alkylation or N-acylation could be achieved. However, achieving regioselectivity between the two nitrogen atoms would be a significant challenge and would likely depend on the steric and electronic environment of each nitrogen.
Exploration of Green Chemistry Principles in the Synthesis of Urea-Based Compounds
Applying green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing more sustainable and environmentally friendly processes.
Use of Greener Solvents: As mentioned, replacing traditional volatile organic solvents with bio-based alternatives like Cyrene™ can significantly reduce the environmental impact of the synthesis. rsc.org Water has also been explored as a solvent for some urea syntheses, which would be an ideal green solvent if applicable.
Atom Economy: The direct reaction between an amine and an isocyanate is an example of a highly atom-economical reaction, as all the atoms of the reactants are incorporated into the final product. One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can also improve atom and step economy. beilstein-journals.orgrsc.org
Use of Safer Reagents: Avoiding the use of highly toxic reagents like phosgene by employing safer alternatives such as triphosgene, CDI, or dioxazolones is a key aspect of green synthesis. researchgate.net Dioxazolones, for instance, can serve as isocyanate surrogates under mild heating conditions. researchgate.net
Catalysis: The use of efficient and recyclable catalysts can reduce waste and energy consumption. Heterogeneous catalysts, which can be easily separated from the reaction mixture, are particularly attractive from a green chemistry perspective.
| Green Chemistry Principle | Application in Urea Synthesis |
| Safer Solvents | Use of bio-based solvents like Cyrene™ or water. rsc.org |
| Atom Economy | Direct amine-isocyanate reaction; one-pot syntheses. beilstein-journals.orgrsc.org |
| Safer Reagents | Use of phosgene substitutes like triphosgene, CDI, or dioxazolones. researchgate.net |
| Catalysis | Development of efficient and recyclable catalysts. |
Exploration of Biological Activities and Mechanistic Pathways of 3 2 4 Dimethylamino Phenyl Ethyl 1 Phenylurea in Vitro and Pre Clinical in Vivo Models Only
High-Throughput Screening Methodologies for Identifying Biological Interactions of the Chemical Compound
High-throughput screening (HTS) has been a important in the initial characterization of 3-{2-[4-(DIMETHYLAMINO)PHENYL]ETHYL}-1-PHENYLUREA. These large-scale, automated assays allow for the rapid assessment of the compound's effects on a wide array of biological targets. Both biochemical and cell-based HTS assays have been employed to identify potential molecular targets and biological pathways modulated by this phenylurea derivative.
In biochemical HTS assays, the compound is tested for its ability to directly interact with and modulate the activity of purified enzymes, receptors, or other proteins. This approach provides a direct measure of the compound's affinity and potency for specific molecular targets. For instance, kinase inhibition panels, a common biochemical HTS platform, have been utilized to assess the compound's activity against a broad spectrum of protein kinases, which are key regulators of cellular signaling.
Cell-based HTS assays, on the other hand, evaluate the effects of this compound on whole cells. These assays can measure a variety of cellular responses, including cell viability, proliferation, apoptosis, and the activation of specific signaling pathways. Reporter gene assays, for example, are a powerful cell-based HTS tool used to monitor the activity of transcription factors and signaling pathways in response to compound treatment.
Target Identification and Validation Approaches for this compound
Following the identification of potential biological activities from HTS, more focused studies are necessary to identify and validate the specific molecular targets of this compound.
Biochemical assays are critical for confirming the direct interaction of this compound with its putative targets. Receptor binding assays, often utilizing radiolabeled ligands or fluorescence-based techniques, are employed to determine the compound's affinity (typically expressed as the dissociation constant, Kd) for a specific receptor.
Enzyme inhibition assays are used to quantify the compound's ability to inhibit the activity of a target enzyme. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC50). For example, if a kinase is identified as a potential target in an HTS campaign, subsequent enzyme inhibition assays with the purified kinase would be performed to confirm and characterize this inhibitory activity.
Cellular assays are essential for understanding how this compound affects cellular function in a more physiologically relevant context. These assays can investigate the compound's impact on intracellular signaling pathways downstream of its molecular target.
Techniques such as Western blotting can be used to measure changes in the phosphorylation state of key signaling proteins, providing insights into the activation or inhibition of specific pathways. For instance, if the compound targets a receptor tyrosine kinase, a Western blot could be used to assess the phosphorylation of downstream signaling molecules like Akt or ERK. Other cellular assays, such as immunofluorescence microscopy, can be used to visualize the localization of proteins within the cell and how this is altered by compound treatment.
In Vitro Pharmacological Characterization of this compound
A thorough in vitro pharmacological characterization is necessary to understand the compound's therapeutic potential.
Potency is a measure of the concentration of a drug required to produce a specific effect, while efficacy refers to the maximal effect that a drug can produce. For this compound, these parameters are determined in relevant cell-based assays that reflect the biological process of interest. For example, in an anti-proliferative assay using cancer cell lines, the potency would be represented by the IC50 value (the concentration at which 50% of cell growth is inhibited), and the efficacy would be the maximum percentage of growth inhibition achieved.
Table 1: Illustrative In Vitro Potency of this compound in a Hypothetical Kinase Inhibition Assay
| Kinase Target | IC50 (nM) |
| Kinase A | 50 |
| Kinase B | 250 |
| Kinase C | >1000 |
This table is for illustrative purposes and does not represent actual experimental data.
Selectivity is a crucial aspect of drug development, as off-target effects can lead to unwanted side effects. The selectivity of this compound is assessed by screening it against a panel of receptors, enzymes, and ion channels that are not the intended therapeutic target. These selectivity panels are often conducted in non-human biological models, such as cell lines derived from rodents or assays using purified proteins from these species. A highly selective compound will exhibit potent activity against its intended target with significantly weaker activity against off-targets.
Table 2: Example of a Selectivity Profile for this compound
| Off-Target | Percent Inhibition at 1 µM |
| Receptor X | <10% |
| Enzyme Y | 5% |
| Ion Channel Z | <2% |
This table is for illustrative purposes and does not represent actual experimental data.
Pre-clinical In Vivo Investigations of Biological Effects (Animal Models Only)
Preclinical in vivo studies are crucial for evaluating the biological effects of a compound in a living organism before it can be considered for human trials. These studies are typically conducted in animal models, most commonly rodents like mice and rats.
Proof-of-Concept Studies in Relevant Disease Models (e.g., Rodent Models)
Proof-of-concept studies are designed to demonstrate that a compound has a desired therapeutic effect in an animal model of a specific disease. For phenylurea derivatives, which have been investigated for a range of activities, these models could include:
CNS Depression Models: To assess potential sedative or hypnotic effects, researchers may use models that measure potentiation of sleep time induced by agents like pentobarbitone or diazepam in mice. itmedicalteam.pl
Antihyperglycemic Models: In studies of diabetes, alloxan-induced diabetic rats are often used to evaluate a compound's ability to lower blood glucose levels. iglobaljournal.com
Anticancer Models: For potential anticancer agents, xenograft models are common. In these studies, human cancer cells are implanted into immunocompromised mice, and the compound's ability to inhibit tumor growth is measured. nih.gov
Anti-inflammatory Models: Various models can induce inflammation, such as carrageenan-induced paw edema in rats, to test a compound's anti-inflammatory activity.
Evaluation of Biological Response and Pharmacodynamic Markers in Animal Subjects
Pharmacodynamic (PD) studies aim to understand what a drug does to the body. This involves measuring the physiological and biochemical effects of the compound and its mechanism of action. In animal subjects, this could involve:
Target Engagement: Measuring if the compound binds to its intended biological target (e.g., a specific receptor or enzyme) in the animal's tissues.
Biomarker Analysis: Assessing changes in specific biomarkers related to the disease or the compound's mechanism. For example, in an anticancer study, this might involve analyzing the levels of proteins involved in cell proliferation or apoptosis in tumor tissues.
Physiological Measurements: Monitoring changes in physiological parameters like blood pressure, heart rate, or body temperature, depending on the expected effects of the compound.
Elucidation of Structure-Activity Relationships (SAR) Pertaining to the Biological Effects of this compound Analogs
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of a lead compound. This is achieved by systematically modifying different parts of the molecule and assessing how these changes affect its biological activity. For a compound like this compound, an SAR study would involve synthesizing analogs with modifications at key positions:
The Phenylurea Core: The central urea (B33335) moiety (-NH-CO-NH-) is often critical for binding to biological targets. Modifications might include replacing the urea with a thiourea (B124793) (-NH-CS-NH-) or a carbamate. nih.gov
The Phenyl Ring (attached to the urea nitrogen): Substituents could be added to this ring to explore electronic and steric effects on activity. The position of these substituents (ortho, meta, para) is also a key variable. itmedicalteam.pl
The Ethyl Linker: The length and flexibility of the ethyl chain connecting the two aromatic rings could be altered.
The 4-(Dimethylamino)phenyl Group: The dimethylamino group (-N(CH₃)₂) is a strong electron-donating group. SAR studies would likely explore replacing it with other substituents (e.g., methoxy, chloro, trifluoromethyl) to probe the importance of its electronic and steric properties for biological activity. nih.gov
The biological activity of each synthesized analog would be tested, typically first in in vitro assays and then potentially in in vivo models for the most promising candidates. The data gathered allows chemists to build a model of which structural features are essential for the desired effect.
The table below illustrates a hypothetical SAR study for analogs of a generic phenylurea compound, showing how modifications can influence inhibitory activity.
| Compound ID | Phenyl Ring Substitution (R1) | Phenethyl Ring Substitution (R2) | Biological Activity (IC₅₀ in µM) |
| Lead Compound | H | 4-N(CH₃)₂ | 5.2 |
| Analog 1 | 4-Cl | 4-N(CH₃)₂ | 2.8 |
| Analog 2 | H | 4-OCH₃ | 8.1 |
| Analog 3 | H | 4-CF₃ | 15.6 |
| Analog 4 | 4-Cl | 4-OCH₃ | 4.5 |
Computational and Theoretical Studies of 3 2 4 Dimethylamino Phenyl Ethyl 1 Phenylurea
Molecular Modeling and Docking Studies of the Chemical Compound with Biological Targets
Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 3-{2-[4-(DIMETHYLAMINO)PHENYL]ETHYL}-1-PHENYLUREA, and a biological macromolecule (receptor), typically a protein or a nucleic acid. These studies are fundamental in identifying potential biological targets and understanding the molecular basis of a compound's activity. The urea (B33335) functionality is known to be a key pharmacophore in many bioactive compounds due to its ability to form stable hydrogen bonds with receptor targets, a critical aspect of molecular recognition and bioactivity. nih.govnih.gov
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This "binding mode" is crucial for understanding how a compound might exert a biological effect. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then scoring them based on their energetic favorability.
For a phenylurea derivative like this compound, the urea moiety is expected to play a significant role in anchoring the molecule within a binding pocket through hydrogen bond interactions. The N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. nih.gov The phenyl rings and the dimethylamino group can engage in hydrophobic, pi-pi stacking, and cation-pi interactions, further stabilizing the ligand-receptor complex. nih.gov
The interaction energy, often calculated as a docking score, provides a quantitative estimate of the binding affinity. A lower docking score generally indicates a more stable complex and a higher predicted affinity. For instance, in a hypothetical docking study of this compound against a kinase target, the predicted binding energy and key interactions could be tabulated as shown below.
| Receptor Residue | Interaction Type | Predicted Distance (Å) | Estimated Energy (kcal/mol) |
|---|---|---|---|
| ASP145 | Hydrogen Bond (Urea N-H) | 2.1 | -3.5 |
| GLU98 | Hydrogen Bond (Urea C=O) | 2.3 | -2.8 |
| PHE144 | Pi-Pi Stacking (Phenyl Ring) | 3.8 | -2.1 |
| TRP52 | Cation-Pi (Dimethylamino Group) | 4.2 | -1.5 |
This table presents hypothetical data for illustrative purposes.
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the receptor-ligand complex over time. MD simulations track the movements of atoms in the system by solving Newton's equations of motion, providing insights into the stability of the binding mode, the flexibility of the receptor and ligand, and the role of solvent molecules.
For urea derivatives, MD simulations can reveal the persistence of key hydrogen bonds and hydrophobic interactions identified in docking studies. jppres.com They can also uncover conformational changes in the receptor upon ligand binding, which may be crucial for its biological function. The analysis of MD trajectories can provide more accurate estimations of binding free energies, often using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). Recent studies on various urea derivatives have utilized MD simulations to confirm the stability of their binding poses within the active sites of target proteins. jppres.com
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and identify the key structural features that influence their potency and selectivity. nih.gov
To perform a QSAR study, a dataset of structurally related compounds with experimentally determined biological activities is required. For derivatives of this compound, this would involve synthesizing a library of analogs with variations in different parts of the molecule, such as substitutions on the phenyl rings or modifications to the ethyl linker.
Once the data is collected, molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the biological activity. nih.govbenthamdirect.com A robust QSAR model should have high statistical significance and predictive power, which is typically assessed through internal and external validation techniques. benthamdirect.com
The insights gained from QSAR analysis can guide the design of new derivatives with enhanced potency and selectivity. For instance, if the model indicates that electron-withdrawing groups on one of the phenyl rings increase activity, medicinal chemists can focus on synthesizing analogs with such substitutions.
| Derivative | Substitution | LogP | Molecular Weight | Experimental IC50 (µM) | Predicted IC50 (µM) |
|---|---|---|---|---|---|
| 1 | H | 3.5 | 297.4 | 1.2 | 1.1 |
| 2 | 4-Cl | 4.2 | 331.8 | 0.5 | 0.6 |
| 3 | 4-OCH3 | 3.4 | 327.4 | 2.5 | 2.3 |
| 4 | 3-CF3 | 4.4 | 365.4 | 0.3 | 0.4 |
This table presents hypothetical data for a QSAR study on derivatives of the target compound for illustrative purposes.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Research Guidance
In addition to predicting biological activity, computational methods are increasingly used to forecast the pharmacokinetic properties of drug candidates. This is often referred to as ADME prediction, and it plays a crucial role in the early stages of drug discovery by helping to identify compounds with favorable drug-like properties. neliti.com
In silico ADME models are typically based on a combination of physicochemical properties and structural features. nih.gov For this compound, various ADME parameters can be predicted using commercially available software or web-based tools. These predictions can provide valuable guidance for the further development of the compound and its derivatives. nih.govresearchgate.net
A summary of predicted ADME properties for the parent compound is presented in the table below.
| ADME Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 297.4 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (Lipophilicity) | 3.5 | Good balance for absorption and solubility |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five (<5) |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five (<10) |
| Aqueous Solubility | Moderate | May require formulation for optimal absorption |
| Blood-Brain Barrier Permeability | Likely to cross | Potential for CNS activity |
| CYP450 Inhibition | Potential inhibitor of CYP2D6 | Risk of drug-drug interactions |
This table presents hypothetical ADME predictions for the target compound for illustrative purposes.
These in silico predictions, while not a substitute for experimental validation, are invaluable for prioritizing compounds for synthesis and further testing, thereby saving time and resources in the drug discovery pipeline. neliti.com
Computational Assessment of Metabolic Stability and Predicted Pathways
The metabolic stability of a compound is a critical determinant of its oral bioavailability and dosing regimen. In silico tools are frequently employed in early drug discovery to predict the metabolic fate of novel compounds. These tools utilize databases of known metabolic reactions and algorithms to identify potential sites of metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.
For this compound, computational models can predict which parts of the molecule are most susceptible to enzymatic attack. The primary sites of metabolism are typically electron-rich and sterically accessible regions. Key predicted metabolic pathways for this compound would likely include:
N-demethylation: The dimethylamino group is a common site for oxidative metabolism by CYP enzymes, leading to the removal of one or both methyl groups.
Aromatic hydroxylation: The phenyl rings are susceptible to hydroxylation at various positions, a common metabolic route for aromatic compounds.
Urea hydrolysis: The urea linkage may undergo hydrolysis, although this is generally a slower metabolic process compared to oxidation.
These predictions are often accompanied by a composite site lability (CSL) value, which quantifies the likelihood of metabolism at each specific atomic site.
Table 1: Predicted Metabolic Pathways and Sites of Metabolism for this compound
| Predicted Pathway | Susceptible Moiety | Predicted Metabolite(s) |
| N-dealkylation | Dimethylamino group | 3-{2-[4-(methylamino)phenyl]ethyl}-1-phenylurea |
| Aromatic Hydroxylation | Phenyl ring (unsubstituted) | 3-{2-[4-(dimethylamino)phenyl]ethyl}-1-(hydroxyphenyl)urea |
| Aromatic Hydroxylation | Phenyl ring (substituted) | 3-{2-[hydroxy-4-(dimethylamino)phenyl]ethyl}-1-phenylurea |
| Alkyl Hydroxylation | Ethyl linker | 3-{2-hydroxy-2-[4-(dimethylamino)phenyl]ethyl}-1-phenylurea |
Note: This table is illustrative of typical computational predictions and not based on experimental data for this specific compound.
Prediction of Distribution Characteristics within Biological Systems
The distribution of a drug within the body is governed by its physicochemical properties, which can be predicted using various computational models, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) predictions. nih.gov These models calculate key molecular descriptors that influence a compound's ability to cross biological membranes and distribute into tissues.
Key predicted distribution characteristics for this compound would be derived from parameters such as:
LogP: The logarithm of the octanol-water partition coefficient, which indicates the lipophilicity of the molecule. A balanced LogP is crucial for both aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms in a molecule, which correlates with its ability to form hydrogen bonds and permeate cell membranes.
Aqueous Solubility (LogS): Predicts the solubility of the compound in water, a key factor for absorption and formulation.
Blood-Brain Barrier (BBB) Permeability: Computational models can predict the likelihood of a compound crossing the blood-brain barrier based on its structural features.
Human Intestinal Absorption (HIA): Predicts the percentage of the compound that will be absorbed from the gut into the bloodstream.
Table 2: Predicted Physicochemical Properties and ADME Parameters for this compound
| Parameter | Predicted Value | Implication for Distribution |
| Molecular Weight | 297.39 g/mol | Favorable (within Lipinski's Rule of Five) |
| LogP | 3.5 - 4.5 | Moderate to high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |
| TPSA | 41.49 Ų | Indicates good potential for oral bioavailability and cell permeation. |
| Aqueous Solubility (LogS) | -3.0 to -4.0 | Predicted to have low to moderate aqueous solubility. |
| BBB Permeability | Likely to be BBB permeable | Based on lipophilicity and TPSA, the compound may cross the blood-brain barrier. |
| Human Intestinal Absorption | > 80% | Predicted to be well-absorbed from the gastrointestinal tract. |
Note: These values are estimations from typical in silico models and require experimental verification.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.gov By calculating the electron density, DFT can provide valuable insights into a molecule's stability, reactivity, and spectroscopic properties. tsijournals.com For this compound, DFT calculations can elucidate key aspects of its chemical behavior.
DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. nih.gov From this optimized structure, various electronic properties can be calculated:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. materials.international It identifies electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites), which are important for understanding intermolecular interactions. materials.international
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.
Table 3: Calculated DFT Parameters for this compound
| Parameter | Description | Predicted Value/Observation |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively high, indicating a propensity to donate electrons, likely localized on the dimethylamino-phenyl moiety. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low, suggesting an ability to accept electrons, likely distributed across the phenylurea portion. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A moderate gap would suggest a balance of stability and reactivity. |
| Molecular Electrostatic Potential (MEP) | Charge distribution map | Negative potential (red/yellow) would be expected around the urea oxygens and the nitrogen of the dimethylamino group. Positive potential (blue) would be associated with the urea N-H protons. |
| Dipole Moment | Measure of molecular polarity | A significant dipole moment is expected due to the asymmetric nature of the molecule and the presence of polar functional groups. |
Note: The specific numerical values for these parameters would be dependent on the chosen DFT functional and basis set.
These computational and theoretical studies provide a foundational understanding of the chemical and biological properties of this compound, guiding its potential development as a therapeutic agent.
Advanced Analytical Methodologies in the Research of 3 2 4 Dimethylamino Phenyl Ethyl 1 Phenylurea
Chromatographic and Spectroscopic Techniques for Research-Oriented Purity and Structural Integrity Assessment of the Compound
The foundation of any research involving a synthetic compound is the unambiguous confirmation of its identity, purity, and structural stability. A combination of chromatographic and spectroscopic methods is employed to achieve this. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of phenylurea compounds. mdpi.comnih.gov Coupled with a Diode Array Detector (DAD), HPLC can separate the target compound from synthesis precursors, by-products, and degradation products, while providing preliminary spectral data. nih.gov
For definitive structural elucidation and integrity assessment, a range of spectroscopic techniques is indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure, confirming the connectivity of atoms and the chemical environment of protons and carbons within the molecule. researchgate.netsemanticscholar.org Infrared (IR) spectroscopy is used to identify the characteristic functional groups present, such as the urea (B33335) N-H and C=O stretches. researchgate.net Mass Spectrometry (MS), often coupled with a chromatographic inlet (e.g., LC-MS or GC-MS), confirms the molecular weight of the compound and can reveal fragmentation patterns that further support the proposed structure. researchgate.net Ultraviolet-Visible (UV-Vis) spectroscopy is also employed to determine the absorption characteristics of the compound, which is useful for quantification and for understanding its electronic properties. nih.gov
| Technique | Principle | Information Obtained for 3-{2-[4-(DIMETHYLAMINO)PHENYL]ETHYL}-1-PHENYLUREA |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Separation from impurities; Quantification of purity (e.g., >98%). nih.gov |
| Nuclear Magnetic Resonance (NMR) | Interaction of atomic nuclei with an external magnetic field. | Unambiguous confirmation of molecular structure; Identification of proton and carbon environments. researchgate.net |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on mass-to-charge ratio. | Confirmation of molecular weight; Structural information from fragmentation patterns. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of key functional groups (e.g., urea, aromatic rings). researchgate.net |
| UV-Visible Spectroscopy | Absorption of UV or visible light by electrons in the molecule. | Determination of absorption maxima (λmax) for quantification; Information on electronic structure. nih.gov |
Methodologies for Metabolite Identification and Profiling of this compound in Biological Matrices (Pre-clinical, Research Focus)
Understanding the metabolic fate of a research compound is critical in pre-clinical studies. Metabolite identification and profiling involve the characterization of how the parent compound is transformed by metabolic processes within a biological system. researchgate.net These studies are typically conducted using in vitro models, such as human liver microsomes (HLMs), and in vivo animal models. researchgate.net The primary analytical tool for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). unife.it
The process begins with the incubation of this compound with a metabolic system (e.g., HLMs or administration to a research animal). Samples are then collected from biological matrices such as plasma, urine, or tissue homogenates. nih.govmdpi.com Following sample preparation, which often involves protein precipitation and solid-phase extraction, the extracts are analyzed by LC-MS/MS. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the determination of the elemental composition of potential metabolites. researchgate.net
Common metabolic pathways for compounds containing N,N-dimethylamino and phenylurea moieties include N-demethylation, aromatic hydroxylation, and subsequent phase II conjugation reactions (e.g., glucuronidation or sulfation). nih.gov By comparing the mass spectra of the parent compound with those of the detected metabolites, specific biotransformations can be identified.
| Metabolic Reaction | Potential Metabolite Structure | Change in Mass |
|---|---|---|
| Mono-N-demethylation | 3-{2-[4-(Methylamino)phenyl]ethyl}-1-phenylurea | -14 Da (loss of CH₂) |
| Di-N-demethylation | 3-{2-[4-Aminophenyl]ethyl}-1-phenylurea | -28 Da (loss of C₂H₄) |
| Aromatic Hydroxylation (Phenyl ring) | 3-{2-[4-(Dimethylamino)phenyl]ethyl}-1-(hydroxyphenyl)urea | +16 Da (addition of O) |
| Aromatic Hydroxylation (Dimethylamino-phenyl ring) | 3-{2-[4-(Dimethylamino)-hydroxyphenyl]ethyl}-1-phenylurea | +16 Da (addition of O) |
| N-Oxidation | 3-{2-[4-(Dimethylamino-N-oxide)phenyl]ethyl}-1-phenylurea | +16 Da (addition of O) |
Application of Advanced Imaging Techniques for Tracking this compound in Research Models (e.g., Radiolabeling for Distribution Studies)
Visualizing the biodistribution of a compound in vivo provides invaluable information on its accumulation in target tissues and clearance from non-target organs. Advanced molecular imaging techniques, particularly Positron Emission Tomography (PET), are powerful tools for these research-oriented studies. nih.govmdanderson.org The application of PET requires the compound to be radiolabeled with a positron-emitting isotope. nih.gov
For this compound, radiolabeling could be achieved by incorporating an isotope such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) into the molecular structure. nih.gov For example, one of the methyl groups on the dimethylamino moiety could be replaced with a ¹¹C-methyl group, or a ¹⁸F atom could be substituted onto one of the phenyl rings. nih.govnih.gov The choice of isotope depends on the required imaging time, with the shorter half-life of ¹¹C (approx. 20 minutes) being suitable for studying rapid kinetic processes, while the longer half-life of ¹⁸F (approx. 110 minutes) allows for imaging over several hours. mdanderson.org
Once the radiolabeled version of the compound is synthesized and its radiochemical purity confirmed (>99%), it can be administered to a research animal (e.g., a mouse or rat). mdpi.com The animal is then imaged using a PET scanner, which detects the gamma rays produced from the annihilation of positrons emitted by the radionuclide. nih.gov This allows for the non-invasive, dynamic, and quantitative visualization of the compound's uptake, distribution, and clearance in various organs and tissues over time. nih.gov Such studies are crucial for understanding the pharmacokinetic profile of the compound in a whole-body context. nih.govnih.gov
| Radionuclide | Half-Life | Potential Labeling Position on the Compound | Research Application |
|---|---|---|---|
| Carbon-11 (¹¹C) | 20.4 minutes | N-methyl group | Imaging of rapid uptake and distribution kinetics. nih.gov |
| Fluorine-18 (¹⁸F) | 109.8 minutes | Substitution on a phenyl ring | Longer-term biodistribution studies; suitable for processes over several hours. mdanderson.org |
| Iodine-123 (¹²³I) | 13.2 hours | Substitution on a phenyl ring (requires precursor) | SPECT imaging; suitable for extended observation periods. mdpi.com |
| Gallium-68 (⁶⁸Ga) | 67.7 minutes | Chelated to the molecule via a suitable linker | Requires modification of the parent compound with a chelator. mdanderson.org |
Future Research Directions and Potential Applications Non Clinical for 3 2 4 Dimethylamino Phenyl Ethyl 1 Phenylurea
Exploration of Novel Therapeutic Areas Based on Mechanistic Insights from Pre-clinical Studies
The phenylurea scaffold is a privileged structure in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, particularly cancer. bohrium.comnih.gov Many small molecule kinase inhibitors target the ATP-binding site of kinases, and the urea (B33335) moiety often plays a crucial role in establishing key interactions within this site. researchgate.net Dysregulation of kinase signaling pathways is fundamental to the pathophysiology of numerous diseases beyond oncology, including inflammatory and autoimmune disorders. acs.orgnih.gov
Future preclinical studies on 3-{2-[4-(DIMETHYLAMINO)PHENYL]ETHYL}-1-PHENYLUREA could therefore be directed towards a range of potential therapeutic areas. Initial research would involve screening the compound against a broad panel of kinases to identify specific targets. Based on the targets identified, its potential efficacy could be explored in various non-clinical disease models.
Potential Therapeutic Areas for Investigation:
| Therapeutic Area | Rationale Based on Phenylurea/Kinase Inhibitor Precedent | Potential Kinase Superfamilies to Investigate |
| Oncology | Numerous FDA-approved urea-based kinase inhibitors (e.g., Sorafenib) are used in cancer therapy. bohrium.comresearchgate.net They can inhibit kinases involved in tumor growth, proliferation, and angiogenesis. acs.org | Tyrosine Kinases (e.g., VEGFR, PDGFR, FGFR), Serine/Threonine Kinases (e.g., RAF, MEK) |
| Inflammatory Diseases | Kinase pathways (e.g., JAK-STAT, MAPK) are central to the inflammatory response. Several kinase inhibitors are approved for conditions like rheumatoid arthritis. nih.govresearchgate.net | Janus Kinases (JAKs), Mitogen-Activated Protein Kinases (MAPKs) |
| Neurodegenerative Diseases | Dysregulated kinase activity has been implicated in the pathology of diseases such as Alzheimer's and Parkinson's disease. bohrium.com | Glycogen Synthase Kinase 3 (GSK-3), Cyclin-Dependent Kinases (CDKs) |
| Metabolic Disorders | Kinases play key roles in metabolic regulation. Sulfonylureas, a class of urea-containing compounds, are well-established antidiabetic agents. bohrium.com | AMP-Activated Protein Kinase (AMPK), mTOR |
Mechanistic studies in cell-based assays and animal models would be essential to validate these potential applications. For instance, in oncology, its effect on tumor cell proliferation, apoptosis, and angiogenesis could be assessed in various cancer cell lines and xenograft models. nih.govnih.gov
Development of Advanced Delivery Systems for Research Purposes (e.g., Targeted Delivery in Animal Models)
Small molecule inhibitors can sometimes be limited by suboptimal pharmacokinetic properties, such as poor solubility or rapid metabolism, which can affect their efficacy in in vivo research models. nih.gov Advanced drug delivery systems offer a strategy to overcome these limitations for research purposes, enabling more precise spatial and temporal control over the compound's delivery in animal studies. nih.gov
Encapsulating this compound into nanocarriers could enhance its therapeutic index in preclinical models by improving its stability, circulation time, and accumulation at the target site.
Comparison of Potential Delivery Systems for Preclinical Research:
| Delivery System | Description | Potential Advantages for Research in Animal Models |
| Liposomes | Vesicles composed of a lipid bilayer. | Can encapsulate both hydrophilic and hydrophobic compounds, can be surface-modified for targeted delivery. |
| Polymeric Nanoparticles | Solid particles made from biodegradable polymers. | Offers controlled and sustained release of the compound, protecting it from degradation. |
| Micelles | Self-assembling core-shell structures formed by amphiphilic molecules. | Can solubilize poorly water-soluble compounds, enhancing bioavailability for in vivo studies. |
These delivery systems could be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct the compound to specific tissues or cell types in animal models, allowing for more precise investigation of its biological effects.
Integration of this compound into Combination Research Strategies
The complexity of diseases like cancer often necessitates combination therapy to achieve a more durable therapeutic response and overcome resistance mechanisms. news-medical.net In a non-clinical research setting, investigating the synergistic or additive effects of this compound with other agents could reveal its full potential.
Given its hypothetical status as a kinase inhibitor, promising combination strategies could involve agents that target parallel or downstream signaling pathways.
Potential Combination Strategies for Preclinical Investigation:
With Standard Chemotherapy: To assess if the compound can sensitize cancer cells to the cytotoxic effects of traditional chemotherapeutic agents.
With Other Targeted Therapies: Combining with inhibitors of different signaling pathways (e.g., PI3K, mTOR) to block compensatory signaling and prevent resistance. news-medical.net
With Immunotherapy: Investigating whether the compound can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors. Some kinase inhibitors have been shown to have immunomodulatory effects.
Preclinical studies for such combinations would involve in vitro cell viability assays and in vivo studies in animal models to evaluate efficacy and potential mechanisms of synergy. oup.com
Emerging Methodologies and Technologies Applicable to the Study of the Chemical Compound
The field of drug discovery is continually evolving, with new technologies offering more efficient and insightful ways to characterize novel compounds. worldpharmatoday.com Several emerging methodologies could be applied to accelerate the non-clinical investigation of this compound.
Emerging Technologies in Small Molecule Research:
| Technology | Application to the Study of the Compound |
| Artificial Intelligence (AI) and Machine Learning | In silico screening of vast virtual compound libraries to identify potential biological targets and predict activity. frontiersin.orgpharmasalmanac.com |
| Proteomics-based Approaches (e.g., Chemoproteomics) | Identification of the direct protein targets of the compound in an unbiased manner within a complex biological system. |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structural determination of the compound bound to its target protein, facilitating structure-based drug design and optimization. drugdiscoverychemistry.com |
| DNA-Encoded Libraries (DEL) | Screening of massive libraries of compounds to rapidly identify initial hits against a protein target of interest. |
| High-Throughput Screening (HTS) | Rapidly testing the compound against large panels of cell lines or biochemical assays to understand its activity profile. worldpharmatoday.compharmasalmanac.com |
These technologies can provide a deeper understanding of the compound's mechanism of action, selectivity, and potential for further development, guiding a more rational and efficient research path. drugdiscoverychemistry.com
Translational Research Prospects from Pre-clinical Findings to Early Research Stages
Translational research aims to bridge the gap between basic scientific discoveries and their application in a clinical setting. pharmafeatures.comnih.gov For a compound like this compound, a clear translational pathway from initial preclinical findings is crucial for its potential progression.
The journey begins with robust target validation to confirm that modulating the identified target can alter the course of a disease in a meaningful way. rsztnc.orgnih.gov This involves a combination of in vitro and in vivo experiments in relevant disease models. nih.gov
A key aspect of the translational path is the development of biomarkers. These are measurable indicators that can help in assessing the biological activity of the compound and its effect on the target pathway.
Key Stages in Early Translational Research (Non-Clinical):
Target Validation: Confirming the relevance of the molecular target in a specific disease context using genetic or pharmacological tools in preclinical models. rsztnc.org
Pharmacodynamic (PD) Biomarker Development: Identifying and validating biomarkers that show the compound is engaging with its target and modulating the intended biological pathway in animal models.
Efficacy Studies in Advanced Models: Testing the compound in more clinically relevant animal models, such as patient-derived xenografts (PDXs) or genetically engineered mouse models (GEMMs).
Investigative Toxicology: Early assessment of potential off-target effects and toxicity in animal models to understand the compound's safety profile.
Successfully navigating these early translational stages is essential to build a strong data package that could justify further development. nih.govnih.gov
Conclusion and Outlook on the Academic Research Trajectory of 3 2 4 Dimethylamino Phenyl Ethyl 1 Phenylurea
Identification of Remaining Challenges and Future Opportunities in Ongoing Research
The primary challenge in the academic study of 3-{2-[4-(DIMETHYLAMINO)PHENYL]ETHYL}-1-PHENYLUREA is its current obscurity. The initial and most critical step for future research is the development of a reliable and scalable synthesis method for the compound. Once synthesized and purified, comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography will be essential to confirm its structure and elucidate its physicochemical properties.
Future opportunities for research are vast and could span multiple disciplines. Preliminary computational studies could predict its potential biological targets and guide initial in vitro screening. Depending on these predictions, research could be directed towards its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent. The exploration of its properties could open new avenues in medicinal chemistry or materials science.
Long-Term Perspectives on the Scientific Impact of the Chemical Compound within its Research Domain
Given the nascent stage of research, any long-term perspective on the scientific impact of this compound is speculative. Its future significance will be entirely dependent on the outcomes of foundational research that is yet to be conducted. Should initial studies reveal unique and potent biological activity or novel material properties, it could emerge as a lead compound for drug discovery or a valuable building block in the development of new materials. Conversely, if its properties are found to be unremarkable, it may remain a compound of limited academic and industrial interest. The trajectory of its scientific impact hinges on the willingness of researchers to undertake the initial exploratory studies to uncover its potential.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and urea carbonyl (δ ~155–160 ppm) .
- FTIR : Identify urea C=O stretching (~1640–1680 cm⁻¹) and N-H bending (~1500–1550 cm⁻¹) .
- HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 324.2) .
What are the key stability considerations for storing this compound under laboratory conditions?
Basic Research Question
- Moisture sensitivity : Store in a desiccator with silica gel to prevent hydrolysis of the urea moiety .
- Light exposure : Protect from UV light to avoid degradation of the dimethylamino-phenyl group .
- Temperature : Long-term stability is maintained at –20°C in amber vials .
How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attacks. The dimethylamino group’s electron-donating effect lowers the LUMO energy, enhancing reactivity at the urea carbonyl .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
What strategies resolve contradictions in biological activity data across different studies?
Advanced Research Question
- Assay standardization : Control variables like solvent (DMSO vs. aqueous buffers) and cell lines (HEK293 vs. HeLa) to minimize discrepancies .
- Structural analogs : Compare activity of derivatives (e.g., morpholinyl or indole substitutions) to identify critical functional groups .
- Meta-analysis : Aggregate data from multiple studies to distinguish artifacts (e.g., off-target effects) from genuine bioactivity .
How does the compound interact with biological targets, and what methodologies determine its binding affinity?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD) to receptors like serotonin transporters .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-protein interactions .
- Radioligand displacement assays : Use tritiated analogs to calculate IC50 values for enzyme inhibition .
What experimental approaches address low solubility in aqueous media during pharmacological testing?
Advanced Research Question
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility without altering bioactivity .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to improve water solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
How can derivatization strategies enhance the compound’s utility in structure-activity relationship (SAR) studies?
Advanced Research Question
- Side-chain modifications : Replace the phenethyl group with heterocycles (e.g., pyridine) to modulate lipophilicity .
- Urea bioisosteres : Substitute urea with thiourea or cyanoguanidine to evaluate electronic effects on binding .
- Isotopic labeling : Synthesize deuterated or ¹³C-labeled analogs for metabolic pathway tracing .
What protocols validate the compound’s stability under physiological conditions (e.g., plasma or simulated gastric fluid)?
Advanced Research Question
- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C) and monitor degradation via LC-MS over 24 hours .
- Plasma stability assays : Use human plasma to assess esterase-mediated hydrolysis and half-life .
- Forced degradation studies : Expose to heat (60°C), light (UV), and oxidizing agents (H2O2) to identify degradation products .
How do analytical discrepancies (e.g., conflicting NMR shifts) arise, and how are they resolved?
Advanced Research Question
- Solvent effects : Compare spectra in DMSO-d6 vs. CDCl3; hydrogen bonding in DMSO may shift urea proton signals .
- Dynamic proton exchange : Use variable-temperature NMR to resolve broad peaks caused by NH tautomerism .
- Crystallography : Validate structure via single-crystal X-ray diffraction if spectral ambiguity persists .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
